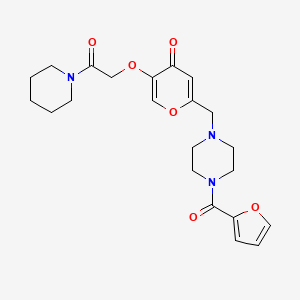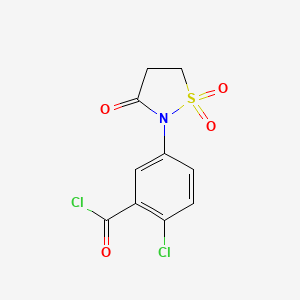
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a chemical compound that belongs to the class of heterocyclic compounds containing sulfur and chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves condensation reactions with various nucleophiles. One common method involves the reaction between a chlorobenzoyl chloride and a thiazolidin derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: The benzoyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from these reactions include substituted benzoyl derivatives, such as amides, esters, and thioesters.
Applications De Recherche Scientifique
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and chlorine atoms.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive benzoyl chloride group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its reactive benzoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify the structure and function of these molecules, potentially leading to enzyme inhibition or other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoyl chloride derivatives and thiazolidin-2-yl compounds, such as:
- 2-Chlorobenzoyl chloride
- 5-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
Uniqueness
What sets 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride apart is its unique combination of a benzoyl chloride group with a thiazolidin-2-yl moiety. This structure imparts specific reactivity and potential biological activity that may not be present in other similar compounds.
Propriétés
IUPAC Name |
2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4S/c11-8-2-1-6(5-7(8)10(12)15)13-9(14)3-4-18(13,16)17/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOTSAXQDURKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)
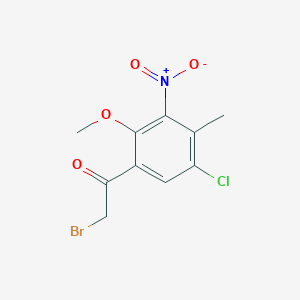

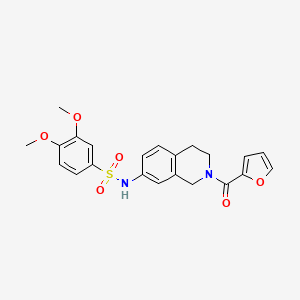
![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)
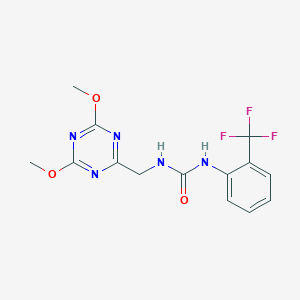
![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

